Preclinical PET Tumor Uptake (SUVmax): PSMA-D5 Demonstrates Quantifiably Higher Tumor Accumulation Than PSMA-11 in the Same Xenograft Model
In a preclinical PET study using mice bearing 22Rv1 prostate cancer xenografts, [⁶⁸Ga]Ga-PSMA-D5 achieved a higher tumor SUVmax than [⁶⁸Ga]Ga-PSMA-11, with measurements taken under identical imaging conditions within the same study [1]. This direct, intra-study comparison eliminates inter-laboratory variability as a confounding factor.
| Evidence Dimension | Maximum standardized uptake value (SUVmax) in tumor |
|---|---|
| Target Compound Data | SUVmax = 3.51 |
| Comparator Or Baseline | [⁶⁸Ga]Ga-PSMA-11: SUVmax = 3.37 |
| Quantified Difference | Absolute increase of 0.14 SUVmax units (+4.2% relative to PSMA-11) |
| Conditions | 22Rv1 tumor-bearing mice; [⁶⁸Ga] labeling; small-animal PET imaging; administered activity ~3.7 MBq intravenous |
Why This Matters
Higher tumor SUVmax directly translates to improved lesion detectability in PET imaging, potentially enabling identification of smaller or lower-PSMA-expressing lesions that may be missed by PSMA-11.
- [1] Chen Y, Zhang X, Ni M, et al. Synthesis, Preclinical Evaluation, and First-in-Human PET Study of [⁶⁸Ga]-Labeled Biphenyl-Containing PSMA Tracers. J Med Chem. 2023;66(18):13332-13345. doi:10.1021/acs.jmedchem.3c01475 View Source
